4-(N-(2-甲基-2H-四唑-5-基)磺酰基)苯并噻二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

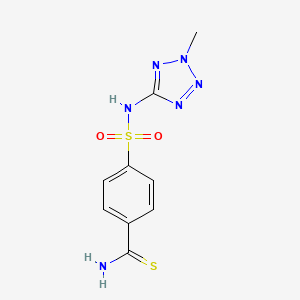

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide (TBT) is a synthetic compound belonging to the family of benzothioamides. It is a nitrogen-containing aromatic compound that has been widely studied in recent years due to its unique properties and potential applications. TBT has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the evaluation of its advantages and limitations.

科学研究应用

Antibacterial Activity

The compound has been synthesized and screened for its antibacterial activities . The tetrazole moiety in the compound can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties including antibacterial effects .

Anticancer Activity

The compound has also been screened for its anticancer activities . The tetrazole moiety has shown promising results in the field of cancer research .

Anti-Tuberculosis Activity

The compound has been used in the research of anti-TB activities . Tuberculosis is a leading cause of sickness and death worldwide, and the compound has shown potential in combating this disease .

Antihypertensive Activity

The compound belongs to the sartans family, and biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension . Research shows that high blood pressure may lead to a bacterial infection, and a chronic infection (viruses and bacteria) has shown a close relation with hypertension .

Antioxidant Activity

The compound has shown significant free radical scavenging potentials . This antioxidant activity is more than the parent drug while retaining antihypertensive potentials along with urease inhibition properties .

Urease Inhibition Activity

Most of the synthesized analogs of the compound showed urease inhibitory actions . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of certain diseases .

High-Performance Energetic Material

The compound has been used in the synthesis of new materials with good detonation properties and moderate sensitivities, making it a promising candidate for application as a high-performance energetic material .

Gas Adsorption and Separation

The compound has been used in the synthesis of a new three-dimensional (3D) honeycomb framework, which reveals high adsorption capacity for CO2 and C2H2 , and significantly selective separation of CO2/CH4, C2H2/CO2 and C2H2/CH4 .

作用机制

Target of Action

Tetrazoles, a key structural component of this compound, are known to interact with many enzymes and receptors in organisms .

Mode of Action

It’s known that tetrazoles can interact with many enzymes and receptors in organisms via non-covalent interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Compounds containing tetrazole moieties have been found to exhibit a wide range of biological properties, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that tetrazoles can boost lipophilicity, enhance bioavailability, and have lesser negative effects . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects.

属性

IUPAC Name |

4-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-6(3-5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFZMYIMTBJERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B2796783.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2796789.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2796790.png)

![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine](/img/structure/B2796792.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2796793.png)

![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2796794.png)

![(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone](/img/structure/B2796799.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796806.png)